molecular formula C19H22N6O2S B2884043 N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941994-15-6

N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2884043
CAS RN: 941994-15-6
M. Wt: 398.49
InChI Key: TZMWNOVGVBSTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has been conducted on the synthesis of new derivatives of pyrazolo[3,4-d]pyrimidin-4-one and their anticancer activities. For instance, a study involved the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and their testing on the MCF-7 human breast adenocarcinoma cell line. These compounds showed significant antitumor activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Antimicrobial Applications

The antimicrobial activity of novel heterocycles incorporating the antipyrine moiety has also been studied. Some derivatives have been synthesized and evaluated for their efficacy against various microbial strains, demonstrating promising antimicrobial properties (Bondock et al., 2008).

Synthesis and Biological Evaluation

Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and characterized. These compounds have been explored for their biological activities, including potential therapeutic applications (Rahmouni et al., 2014).

Radioligand Imaging Applications

Some derivatives have been identified as selective ligands for the translocator protein (18 kDa) and have been synthesized with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is crucial for researching neuroinflammatory processes, offering a tool for early biomarker detection (Dollé et al., 2008).

Synthesis and Insecticidal Assessment

The synthesis of novel heterocycles incorporating a thiadiazole moiety and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis, have been reported. These studies contribute to the development of new agricultural chemicals with potential benefits for pest management (Fadda et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-23(2)9-8-20-16(26)10-14-12-28-19-22-17-15(18(27)24(14)19)11-21-25(17)13-6-4-3-5-7-13/h3-7,11,14H,8-10,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWNOVGVBSTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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